molecular formula C21H41N7O8 B609470 N-Boc-N-bis(PEG3-azide) CAS No. 1258939-38-6

N-Boc-N-bis(PEG3-azide)

Cat. No.: B609470
CAS No.: 1258939-38-6
M. Wt: 519.6
InChI Key: QFOPRIUYDMJUNP-UHFFFAOYSA-N
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Description

N-Boc-N-bis(PEG3-azide) is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound features two terminal azide groups and a tert-butyl carbamate (Boc) protected amino group. The azide groups enable PEGylation via Click Chemistry, making it a valuable tool in chemical biology and medicinal chemistry.

Mechanism of Action

Target of Action

N-Boc-N-bis(PEG3-azide) is primarily used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) . PROTACs are bifunctional molecules that bind to both a target protein and an E3 ubiquitin ligase . The primary targets of N-Boc-N-bis(PEG3-azide) are therefore the proteins that are intended to be degraded by the PROTAC.

Mode of Action

N-Boc-N-bis(PEG3-azide) acts as a linker in PROTACs, connecting the ligand for the target protein and the ligand for the E3 ubiquitin ligase . The azide groups in N-Boc-N-bis(PEG3-azide) enable PEGylation via Click Chemistry . This allows the PROTAC to selectively bind to its targets and facilitate their degradation .

Biochemical Pathways

The action of N-Boc-N-bis(PEG3-azide) and the PROTACs it helps form involves the ubiquitin-proteasome system . Once the PROTAC binds to both the target protein and the E3 ubiquitin ligase, it leads to the ubiquitination of the target protein . The ubiquitinated protein is then recognized by the proteasome, a complex that degrades proteins, leading to the degradation of the target protein .

Pharmacokinetics

The pharmacokinetics of N-Boc-N-bis(PEG3-azide) would largely depend on the properties of the PROTAC it is part of. As a peg-based compound, n-boc-n-bis(peg3-azide) is likely to improve the solubility and stability of the protac, potentially enhancing its bioavailability .

Result of Action

The primary result of the action of N-Boc-N-bis(PEG3-azide) is the degradation of the target protein . By facilitating the formation of PROTACs, N-Boc-N-bis(PEG3-azide) enables the selective degradation of specific proteins. This can have various effects at the molecular and cellular level, depending on the function of the target protein.

Action Environment

The action of N-Boc-N-bis(PEG3-azide) and the PROTACs it forms can be influenced by various environmental factors. For instance, the pH could affect the deprotection of the Boc group Additionally, factors that affect the ubiquitin-proteasome system could also influence the efficacy of the PROTAC

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Boc-N-bis(PEG3-azide) is synthesized through a multi-step process involving the protection of the amino group with a Boc group, followed by the introduction of azide groups. The general synthetic route includes:

  • Protection of the amino group with tert-butyl carbamate.
  • Reaction of the protected amine with polyethylene glycol (PEG) chains.
  • Introduction of azide groups through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of N-Boc-N-bis(PEG3-azide) involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving automated synthesis and purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-Boc-N-bis(PEG3-azide) primarily undergoes Click Chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC). These reactions are highly efficient and selective .

Common Reagents and Conditions

    CuAAC Reaction: Requires a copper catalyst, typically copper sulfate and sodium ascorbate, in a suitable solvent like dimethyl sulfoxide (DMSO) or water.

    SPAAC Reaction: Utilizes strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) without the need for a catalyst

Major Products Formed

The major products formed from these reactions are triazole-linked compounds, which are stable and useful in various applications, including bioconjugation and drug development .

Scientific Research Applications

N-Boc-N-bis(PEG3-azide) has numerous applications in scientific research:

    Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins.

    Biology: Facilitates the study of protein-protein interactions and the development of targeted therapies.

    Medicine: Plays a role in drug discovery and development, particularly in the creation of targeted cancer therapies.

    Industry: Employed in the production of advanced materials and nanotechnology.

Comparison with Similar Compounds

N-Boc-N-bis(PEG3-azide) is unique due to its dual azide groups and PEG-based structure, which provide flexibility and stability in bioconjugation reactions. Similar compounds include:

    N-Boc-N-bis(PEG2-azide): Shorter PEG chain, offering less flexibility.

    N-Boc-N-bis(PEG4-azide): Longer PEG chain, providing more flexibility but potentially increasing steric hindrance.

    N-Boc-N-bis(PEG3-amine): Lacks azide groups, limiting its use in Click Chemistry.

N-Boc-N-bis(PEG3-azide) stands out for its balance of flexibility and reactivity, making it a versatile and valuable compound in various scientific fields.

Properties

IUPAC Name

tert-butyl N,N-bis[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H41N7O8/c1-21(2,3)36-20(29)28(6-10-32-14-18-34-16-12-30-8-4-24-26-22)7-11-33-15-19-35-17-13-31-9-5-25-27-23/h4-19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFOPRIUYDMJUNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H41N7O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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